2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one
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Overview
Description
2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one is an organic compound characterized by the presence of an amino group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one typically involves the reaction of tetrahydrofuran derivatives with amino-containing compounds under controlled conditions. One common method is the reductive amination of 3-tetrahydrofuranone with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one: This compound has a similar amino group but differs in the presence of a dihydroxyphenyl ring instead of a tetrahydrofuran ring.
2-Amino-1-(tetrahydrofuran-3-yl)ethanol: This compound is closely related but has an additional hydroxyl group, making it an alcohol.
Uniqueness
2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one is unique due to its combination of an amino group and a tetrahydrofuran ring.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-amino-1-(oxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4,7H2 |
InChI Key |
UEULFQVWOCWESU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(=O)CN |
Origin of Product |
United States |
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